molecular formula C8H8Cl2 B1605786 1-Chloro-2-(1-chloroethyl)benzene CAS No. 20001-64-3

1-Chloro-2-(1-chloroethyl)benzene

Cat. No.: B1605786
CAS No.: 20001-64-3
M. Wt: 175.05 g/mol
InChI Key: GTNKGWCGZVQBGT-UHFFFAOYSA-N
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Description

Contextualization within Halogenated Aromatic Compounds

1-Chloro-2-(1-chloroethyl)benzene belongs to the family of halogenated aromatic hydrocarbons, which are organic compounds containing a benzene (B151609) ring bonded to one or more halogen atoms. smolecule.com This class of compounds has been extensively used as solvents, chemical intermediates, fumigants, insecticides, and disinfectants. smolecule.com The presence of halogen atoms on the aromatic ring significantly influences the compound's physical, chemical, and biological properties. The specific positioning of the chlorine atoms and the chloroethyl group on the benzene ring in this compound dictates its unique reactivity and potential interactions. Research into halogenated aromatics often focuses on their synthesis, degradation pathways, and toxicological profiles, as many of these compounds are recognized as persistent organic pollutants. researchgate.net

Significance in Contemporary Chemical Research Paradigms

While specific research on this compound is limited in publicly available literature, its structural motifs suggest its potential role as a building block in organic synthesis. Halogenated aromatic compounds, in general, are valuable precursors for creating more complex molecules through various cross-coupling reactions. The chloroethyl group can also participate in nucleophilic substitution reactions.

The broader class of chloroethylbenzene isomers is noted for its use as intermediates in the production of other chemicals. For instance, (1-chloroethyl)benzene (B1265384) is used as a starting material in the synthesis of various organic compounds, including pharmaceuticals and dyes. Given its structural similarities, this compound is likely explored in similar contexts within specialized research environments, serving as a scaffold for the synthesis of novel compounds with potential applications in materials science or medicinal chemistry. However, without specific documented research, its significance remains largely theoretical and based on the established reactivity of its functional groups.

Isomeric Considerations of Chloroethylbenzene Derivatives

The isomers of chloroethylbenzene, which include this compound, 1-chloro-3-(1-chloroethyl)benzene, 1-chloro-4-(1-chloroethyl)benzene, and their counterparts with the chlorine on the ethyl group, exhibit different physical and chemical properties due to the varied positions of the substituents on the benzene ring. These differences can significantly impact their reactivity and biological activity. For example, the position of the chlorine atom on the benzene ring relative to the chloroethyl group can influence the electronic effects within the molecule, thereby affecting its behavior in chemical reactions.

The differentiation and analysis of these isomers are critical for both synthetic chemistry and toxicological studies. Techniques such as gas chromatography and mass spectrometry are often employed to separate and identify individual isomers within a mixture. The toxicological profiles of different isomers can also vary, making accurate identification essential for risk assessment.

Interactive Data Tables

Below are data tables summarizing available information for this compound and a comparison with its isomers.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
CAS Number 20001-64-3
Molecular Formula C₈H₈Cl₂
Molecular Weight 175.05 g/mol

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-chloro-2-(1-chloroethyl)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2/c1-6(9)7-4-2-3-5-8(7)10/h2-6H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTNKGWCGZVQBGT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C1=CC=CC=C1Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10343056
Record name 1-Chloro-2-(1-chloroethyl)benzene
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

175.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20001-64-3
Record name 1-Chloro-2-(1-chloroethyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10343056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-chloro-2-(1-chloroethyl)benzene
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Synthetic Methodologies and Strategies for 1 Chloro 2 1 Chloroethyl Benzene

Historical Evolution of Synthetic Routes

Historically, the synthesis of chloro-alkybenzenes relied heavily on free-radical halogenation, a method first explored in the early 20th century following Moses Gomberg's discovery of organic free radicals in 1900. acs.org Early approaches to compounds analogous to 1-chloro-2-(1-chloroethyl)benzene would have involved the direct chlorination of a suitable precursor, 1-chloro-2-ethylbenzene (B1361349), using elemental chlorine (Cl₂) under UV irradiation or heat. wikipedia.org

This classic method proceeds via a free-radical chain mechanism:

Initiation: UV light induces the homolytic cleavage of a chlorine molecule into two highly reactive chlorine radicals (Cl•). youtube.com

Propagation: A chlorine radical abstracts a hydrogen atom from the ethyl group of 1-chloro-2-ethylbenzene. This abstraction preferentially occurs at the benzylic position (the carbon attached to the benzene (B151609) ring) because the resulting benzylic radical is stabilized by resonance with the aromatic ring. youtube.com The newly formed benzylic radical then reacts with another Cl₂ molecule to yield the product and a new chlorine radical, which continues the chain. youtube.com

Termination: The reaction ceases when two radicals combine.

However, these early methods were notoriously difficult to control. wikipedia.org The high reactivity of chlorine radicals often led to a mixture of products. Key drawbacks included:

Poor Regioselectivity: While benzylic chlorination is favored, chlorination at the terminal carbon of the ethyl group also occurs, producing the isomeric 1-chloro-2-(2-chloroethyl)benzene. A 1959 study on the chlorination of ethylbenzene (B125841) yielded a mixture of (1-chloroethyl)benzene (B1265384) and (2-chloro-ethyl)benzene. prepchem.com

Polychlorination: The reaction is difficult to stop at monosubstitution on the side chain, often leading to the formation of di- and trichlorinated byproducts. prepchem.com

Safety Hazards: The use of gaseous chlorine poses significant safety and handling challenges.

These limitations meant that isolating pure this compound was often a low-yield process requiring extensive purification, driving the search for more selective and efficient synthetic strategies.

Contemporary Synthetic Approaches to this compound

Modern organic synthesis provides more refined and selective methods for preparing this compound. These approaches offer greater control over regioselectivity and can be tailored to produce specific isomers, including chiral variants.

Regioselective Chlorination of Substituted Toluene Analogues

The most direct modern approach is the highly selective chlorination of the benzylic C(sp³)–H bond of 1-chloro-2-ethylbenzene. Unlike the non-selective free-radical methods of the past, contemporary methods use sophisticated reagents and catalysts to precisely target the desired position.

Research has shown that N-haloimides, such as N-chlorosuccinimide (NCS), can serve as effective chlorine atom donors in photocatalytic systems, offering better control than elemental chlorine. For instance, the regioselective chlorination of 1-chloro-3-ethylbenzene (B1584093) (an isomer of the direct precursor) has been achieved with high efficiency using NCS in the presence of a benzophenone (B1666685) catalyst, demonstrating the viability of this approach for selectively functionalizing the benzylic position.

Catalytic Pathways for Selective Functionalization

Catalysis is central to modern, efficient synthesis. For the benzylic chlorination of 1-chloro-2-ethylbenzene, copper-based catalysts have emerged as a powerful tool. A recently developed method employs a copper(I) chloride/bis(oxazoline) complex as the catalyst, with N-fluorobenzenesulfonimide (NFSI) as the oxidant and a simple chloride salt like potassium chloride (KCl) as the chlorine source. nih.govdigitellinc.com

This system exhibits excellent site-selectivity for the benzylic position over other C–H bonds. digitellinc.com The proposed mechanism involves a radical-relay process where an initial nitrogen-centered radical, generated from NFSI, selectively abstracts a hydrogen atom from the benzylic position. The resulting benzylic radical is then intercepted in a copper-mediated step to form the C-Cl bond. nih.gov This catalytic cycle avoids the use of harsh reagents and provides high yields of the desired chlorinated product. The versatility of this copper-catalyzed system is demonstrated by its effectiveness across a range of substituted alkylarenes.

Table 1: Copper-Catalyzed Benzylic Chlorination of Various Alkylarenes nih.gov
SubstrateProductYield (%)
Propylbenzene1-Chloro-1-phenylpropane84
(3-Phenylpropyl)trifluoroacetamideN-(3-Chloro-3-phenylpropyl)-2,2,2-trifluoroacetamide74
4'-Ethylpropiophenone4'-(1-Chloroethyl)propiophenone75
2-Bromo-9-ethylfluorene2-Bromo-9-(1-chloroethyl)fluorene79

Derivatization from Related Precursors

An alternative to direct C–H chlorination is a multi-step pathway starting from a precursor that already contains a functional group at the desired carbon atom. This strategy offers excellent, often complete, regioselectivity. A viable route to this compound begins with 2'-chloroacetophenone (B1665101).

The synthesis proceeds in two key steps:

Reduction of the Ketone: The carbonyl group of 2'-chloroacetophenone is reduced to a secondary alcohol, forming 1-(2-chlorophenyl)ethan-1-ol. This can be achieved using standard reducing agents like sodium borohydride (B1222165) (NaBH₄).

Substitution of the Hydroxyl Group: The resulting benzylic alcohol is converted to the target benzylic chloride. This nucleophilic substitution is a well-established transformation. Common reagents for this step include thionyl chloride (SOCl₂) or phosphorus trichloride (B1173362) (PCl₃). Alternatively, Appel-type reactions, using a phosphine (B1218219) and a halogen source like carbon tetrachloride, can achieve this conversion under mild conditions. organic-chemistry.org A key advantage of this method is that the position of the final chlorine atom on the ethyl side chain is unambiguously defined by the position of the carbonyl group in the starting material.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry, which aim to design chemical processes that reduce or eliminate hazardous substances, offer a framework for evaluating the different synthetic routes to this compound.

Use of Less Hazardous Chemicals: Modern methods offer significant improvements. Catalytic pathways that replace hazardous chlorine gas with solid reagents like N-chlorosuccinimide or simple salts like KCl reduce handling risks. nih.govdigitellinc.com

Catalysis vs. Stoichiometric Reagents: The use of catalysts is a core principle of green chemistry. The copper-catalyzed C–H chlorination method is a prime example, where a small amount of catalyst can generate large quantities of product. nih.govdigitellinc.com This is preferable to the derivatization pathway, which requires stoichiometric amounts of reagents like SOCl₂ or NaBH₄.

Stereoselective Synthesis of Chiral Isomers

The this compound molecule is chiral, as the benzylic carbon atom of the ethyl group is a stereocenter. The synthesis of single enantiomers (either the (R) or (S) isomer) requires asymmetric synthesis techniques.

Two primary strategies can be envisioned for this purpose:

Derivatization from a Chiral Precursor: This is a common and reliable approach. The synthesis would begin with the asymmetric reduction of the prochiral ketone, 2'-chloroacetophenone, to produce the chiral alcohol, 1-(2-chlorophenyl)ethan-1-ol, in high enantiomeric excess. This can be accomplished using chiral reducing agents or catalysts (e.g., enzymes or chiral metal hydrides). The resulting enantiomerically pure alcohol can then be converted to the corresponding chloride. To ensure the stereochemistry is controlled, a reaction that proceeds with a known mechanism, such as an Sₙ2 reaction with inversion of configuration or a reaction with retention, must be used. For example, a modified Appel reaction can proceed with high enantiospecificity for inversion. organic-chemistry.org

Catalytic Asymmetric Chlorination: A more advanced and atom-economical approach is the direct enantioselective chlorination of the C–H bond of 1-chloro-2-ethylbenzene. While challenging, recent progress in catalysis has made this feasible. Research into asymmetric Sₙ1 reactions has shown that chiral counteranions can effectively control the stereochemical outcome of reactions proceeding through benzylic cations. nih.gov By generating the benzylic carbocation from 1-chloro-2-ethylbenzene in the presence of a chiral acid catalyst, it could be trapped by a chloride source with high enantioselectivity. Additionally, advances in chiral sulfide (B99878) catalysis have enabled the enantioselective chlorination of other systems, providing a potential avenue for developing a specific catalyst for this transformation. smolecule.com

Mechanistic Investigations of 1 Chloro 2 1 Chloroethyl Benzene Reactivity

Electrophilic Aromatic Substitution Reactions of the Benzene (B151609) Moiety

Electrophilic aromatic substitution (EAS) is a fundamental reaction class for benzene and its derivatives. masterorganicchemistry.com In the case of 1-chloro-2-(1-chloroethyl)benzene, the substituents on the aromatic ring play a critical role in determining the rate and regioselectivity of the reaction.

Positional Selectivity and Directing Effects of Substituents

The chlorine atom and the 1-chloroethyl group are both deactivating substituents, meaning they decrease the rate of electrophilic aromatic substitution compared to unsubstituted benzene. This deactivation arises from the electron-withdrawing inductive effect of the chlorine atoms. However, both substituents are also ortho, para-directing. This is because the lone pairs on the chlorine atom can be donated to the benzene ring through resonance, stabilizing the arenium ion intermediate when the electrophile attacks at the ortho or para positions.

The directing effects of the substituents can be summarized as follows:

Chloro group (-Cl): Ortho, para-directing and deactivating.

1-Chloroethyl group (-CH(Cl)CH₃): Ortho, para-directing and deactivating.

When both substituents are present, their directing effects are additive. The incoming electrophile will preferentially substitute at the positions most activated (or least deactivated) by both groups. In this compound, the primary positions for electrophilic attack are the 4- and 6-positions, which are para and ortho to the chloro group, respectively, and ortho and para to the chloroethyl group. Steric hindrance from the 1-chloroethyl group may influence the ratio of ortho to para substitution.

Kinetic and Thermodynamic Aspects of Electrophilic Processes

The kinetics of electrophilic aromatic substitution on this compound are significantly slower than for benzene due to the deactivating nature of the chloro and chloroethyl substituents. The rate-determining step is the formation of the positively charged arenium ion intermediate. masterorganicchemistry.com The stability of this intermediate is the primary factor influencing the reaction rate.

Thermodynamically, the distribution of products is determined by the relative stabilities of the possible isomeric products. While the ortho and para products are kinetically favored due to the directing effects of the substituents, the thermodynamic stability of the products can also play a role, particularly at higher temperatures where reactions may be reversible.

Nucleophilic Substitution Reactions at the Chloroethyl Side Chain

The chloroethyl side chain of this compound is a key site for nucleophilic substitution reactions, where the chlorine atom is replaced by a nucleophile. smolecule.com These reactions can proceed through different mechanistic pathways, primarily the Sₙ1 and Sₙ2 mechanisms. byjus.commasterorganicchemistry.com

Reactivity Profiles with Diverse Nucleophiles

The reactivity of the chloroethyl side chain with a variety of nucleophiles is a key aspect of the chemistry of this compound. A range of nucleophiles can be employed to introduce different functional groups.

NucleophileProduct Functional Group
Hydroxide (OH⁻)Alcohol (-OH)
Alkoxide (RO⁻)Ether (-OR)
Cyanide (CN⁻)Nitrile (-CN)
Azide (N₃⁻)Azide (-N₃)
Amines (RNH₂, R₂NH, R₃N)Amines (-NHR, -NR₂, -N⁺R₃)
Thiolates (RS⁻)Thioether (-SR)

The strength of the nucleophile plays a significant role in determining the reaction mechanism. Strong nucleophiles, such as hydroxide, alkoxides, and cyanide, tend to favor the Sₙ2 pathway. Weaker nucleophiles, such as water and alcohols, are more likely to participate in Sₙ1 reactions, especially under conditions that promote carbocation formation.

Elimination Reactions Leading to Olefinic Products

The elimination of hydrogen halides (dehydrohalogenation) from alkyl halides is a fundamental reaction in organic chemistry for the formation of alkenes. In the context of this compound, elimination reactions can proceed through various mechanisms, primarily E1 (elimination, unimolecular) and E2 (elimination, bimolecular), to yield olefinic products. libretexts.orgyoutube.com The specific pathway is influenced by factors such as the strength of the base, the solvent, and the structure of the substrate.

The E2 mechanism is a concerted, one-step process where a base abstracts a proton from a carbon adjacent to the leaving group, simultaneously with the departure of the halide. This reaction is second-order, with its rate dependent on the concentrations of both the substrate and the base. youtube.com For this compound, the presence of a strong base would favor the E2 pathway, leading to the formation of 1-chloro-2-vinylbenzene.

The E1 mechanism, in contrast, is a two-step process. It begins with the slow, rate-determining step of the C-X bond breaking to form a carbocation intermediate. This is followed by a rapid deprotonation by a weak base to form the alkene. libretexts.orgyoutube.com The rate of an E1 reaction is first-order, depending only on the concentration of the substrate. youtube.com Given the benzylic nature of one of the chlorine atoms in this compound, the formation of a relatively stable secondary benzylic carbocation could facilitate an E1 pathway.

The regioselectivity of elimination reactions is often governed by Zaitsev's rule, which predicts that the more substituted (and therefore more stable) alkene will be the major product. libretexts.org However, in the case of this compound, elimination of the benzylic chloride is the more probable pathway due to the increased acidity of the benzylic proton and the stability of the resulting conjugated system.

Radical Reaction Pathways and Bond Dissociation Energies

Radical reactions offer an alternative pathway for the transformation of this compound. These reactions are initiated by the homolytic cleavage of a covalent bond, often induced by heat or light, to form two radical species. The ease with which a particular bond breaks is quantified by its bond dissociation energy (BDE). Lower BDE values indicate weaker bonds that are more susceptible to homolysis.

In the case of this compound, there are two distinct C-Cl bonds and several C-H and C-C bonds. The bond of greatest interest for radical initiation is the benzylic C-Cl bond. Benzylic radicals are stabilized by resonance, which delocalizes the unpaired electron over the aromatic ring. This stabilization lowers the BDE of the benzylic C-Cl bond compared to the other C-Cl bond on the ethyl side chain.

Table 1: Representative Bond Dissociation Energies (BDE) of Related Compounds

BondCompoundBDE (kJ/mol)
C-HBenzene472.2
N-HAniline368

This table provides context for typical bond energies in related structures. Data from various sources. researchgate.net

Thermal Decomposition and Pyrolysis Characterization

Thermal decomposition, or pyrolysis, involves the degradation of a compound at elevated temperatures in an inert atmosphere. The study of pyrolysis products provides crucial information about the underlying reaction mechanisms, including elimination and radical pathways.

Studies on the pyrolysis of related chloroethylbenzenes have shown that the primary decomposition route is the unimolecular elimination of hydrogen chloride (HCl) to form styrene (B11656) derivatives. For example, the pyrolysis of 2-chloroethylbenzene has been investigated using shock tube techniques at temperatures ranging from 985 K to 1445 K. The major products identified were styrene and benzene. researchgate.net The formation of styrene occurs through the elimination of HCl, while the presence of benzene suggests subsequent decomposition of the initial products at higher temperatures. researchgate.net

In a similar study on 2-chloroethylbenzene using matrix-isolation FTIR spectroscopy, pyrolysis at temperatures up to 1400 K yielded a variety of products, including HCl, acetylene, ethylene, styrene, and phenylacetylene. illinois.edu The observation of these products points to complex reaction pathways involving not only HCl elimination but also C-C bond cleavage and subsequent rearrangements.

For this compound, one can anticipate that thermal decomposition would proceed through several competing pathways:

Elimination: Elimination of HCl from the chloroethyl group to form 1-chloro-2-vinylbenzene.

Radical Cleavage: Homolytic cleavage of the benzylic C-Cl bond, leading to the formation of a 1-(2-chlorophenyl)ethyl radical. This radical could then undergo further reactions such as hydrogen abstraction or beta-scission.

Secondary Decomposition: At higher temperatures, the initial products can decompose further. For example, 1-chloro-2-vinylbenzene could potentially eliminate a second molecule of HCl or undergo other rearrangements.

Table 2: Products Identified from the Pyrolysis of 2-Chloroethylbenzene

Product
Styrene
Benzene
Hydrogen Chloride (HCl)
Acetylene
Ethylene
Propyne
Isobutene
Vinylacetylene
Propargyl radical
Phenylacetylene

This table lists the products observed in the pyrolysis of a related compound, 2-chloroethylbenzene, providing insight into potential products from this compound. researchgate.netillinois.edu

Advanced Spectroscopic Characterization and Computational Chemistry of 1 Chloro 2 1 Chloroethyl Benzene

Mass Spectrometric Techniques for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of compounds through fragmentation analysis. For 1-Chloro-2-(1-chloroethyl)benzene (C₈H₈Cl₂), the molecular weight is approximately 175.05 g/mol . biosynth.comnih.gov

The mass spectrum of this compound is characterized by the presence of isotopic peaks due to the natural abundance of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio). docbrown.info Since the molecule contains two chlorine atoms, the molecular ion region will exhibit a distinctive pattern for the parent molecular ion (M⁺), M+2, and M+4 peaks.

Electron ionization (EI) of the molecule leads to the formation of a molecular ion, [C₈H₈Cl₂]⁺, which then undergoes fragmentation. The fragmentation pattern provides valuable information about the molecule's structure. Key fragmentation pathways for chloro-aromatic compounds typically involve the cleavage of the carbon-chlorine bond and fragmentation of the alkyl side chain. miamioh.edudocbrown.info

Predicted Fragmentation Pattern:

A plausible fragmentation pathway for this compound would involve the following steps:

Loss of a Chlorine Radical: Cleavage of the C-Cl bond from the ethyl side chain is a likely initial fragmentation, leading to the formation of a stable secondary benzylic carbocation. [C₈H₈Cl₂]⁺• → [C₈H₈Cl]⁺ + Cl•

Loss of HCl: Elimination of a hydrogen chloride molecule can occur, often through rearrangement.

Benzylic Cleavage: Fission of the bond between the aromatic ring and the chloroethyl side chain.

Formation of Phenyl Cation: Loss of the entire chloroethyl side chain can result in a phenyl cation fragment, [C₆H₄Cl]⁺.

Tropylium Ion Formation: Rearrangement of the benzyl-type fragments can lead to the formation of a stable chlorotropylium ion.

The mass spectrum of the related isomer, 1-chloro-2-(2-chloroethyl)benzene, shows a base peak at m/z 125, corresponding to the loss of the CH₂Cl fragment and subsequent rearrangement. nih.gov It also displays prominent isotopic peaks for the molecular ion at m/z 174 and 176. nih.gov A similar pattern would be expected for this compound, although the relative abundances of fragments may differ due to the different substitution pattern.

Interactive Table: Key Ions in the Mass Spectrum of a C₈H₈Cl₂ Isomer nih.gov

m/z (Mass/Charge)Relative Intensity (%)Proposed Fragment
17616.37[C₈H₈³⁵Cl³⁷Cl]⁺• (M+2)
17424.42[C₈H₈³⁵Cl₂]⁺• (M)
12733.95[C₈H₈³⁷Cl]⁺ (Isotope peak for m/z 125)
12599.99[C₈H₈³⁵Cl]⁺ (Base Peak)

Quantum Chemical Computations and Molecular Modeling

Quantum chemical computations provide profound insights into the molecular structure and electronic properties of this compound. These theoretical methods complement experimental data and help predict the molecule's behavior.

Density Functional Theory (DFT) Calculations for Geometry Optimization and Vibrational Frequencies

Density Functional Theory (DFT) is a powerful computational method used to predict the three-dimensional geometry and vibrational properties of molecules. nih.govmdpi.com By applying DFT methods, such as B3LYP with a suitable basis set (e.g., 6-31G(d)), the equilibrium geometry of this compound can be optimized, yielding precise information on bond lengths, bond angles, and dihedral angles. semanticscholar.orgnanobioletters.com

The geometry optimization process seeks the lowest energy conformation of the molecule. arxiv.org For this compound, this would involve determining the rotational orientation of the chloroethyl group relative to the substituted benzene (B151609) ring. The presence of two chlorine atoms and an ethyl group on the benzene ring induces steric and electronic effects that can cause distortions from an ideal hexagonal benzene ring. nanobioletters.com

Once the geometry is optimized, the vibrational frequencies can be calculated. These theoretical frequencies correspond to the fundamental modes of vibration (stretching, bending, torsion) and can be correlated with experimental data from infrared (IR) and Raman spectroscopy. semanticscholar.org For instance, characteristic C-Cl stretching frequencies are expected in the range of 830-560 cm⁻¹. semanticscholar.org

Interactive Table: Predicted Geometric Parameters from DFT (Illustrative)

ParameterBond/AnglePredicted Value (DFT)
Bond LengthC-C (aromatic)~1.39 Å
Bond LengthC-Cl (aromatic)~1.74 Å
Bond LengthC-C (side chain)~1.53 Å
Bond LengthC-Cl (side chain)~1.80 Å
Bond AngleC-C-C (aromatic)~120°
Dihedral AngleCl-C-C-H (side chain)Varies with conformation

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that examines the charge distribution and orbital interactions within a molecule. It provides a chemical picture of bonding, lone pairs, and delocalization effects. For this compound, NBO analysis can quantify hyperconjugative interactions, which are crucial for understanding its stability.

Key interactions would include:

Donation of electron density from the lone pairs of the chlorine atoms to the antibonding orbitals (σ*) of adjacent C-C or C-H bonds.

Interactions between the π-orbitals of the benzene ring and the orbitals of the substituent groups.

These charge transfer interactions (donor-acceptor) stabilize the molecule. The analysis provides quantitative values for the stabilization energies associated with these interactions, offering a deeper understanding of the electronic structure beyond a simple Lewis diagram.

Molecular Electrostatic Potential (MEP) Surface Mapping for Reactive Sites

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to predict the reactive behavior of a molecule. nanobioletters.com It maps the electrostatic potential onto the electron density surface, indicating regions that are electron-rich (negative potential, typically colored red) and electron-poor (positive potential, typically blue).

For this compound, the MEP surface would show:

Negative Potential: Concentrated around the two highly electronegative chlorine atoms. These regions are susceptible to electrophilic attack.

Positive Potential: Located around the hydrogen atoms of the benzene ring and the ethyl group. These areas are prone to nucleophilic attack.

Pi-System: The face of the benzene ring will exhibit a region of negative potential due to the delocalized π-electrons, making it a site for interactions with electrophiles.

The MEP map is therefore invaluable for predicting how the molecule will interact with other reagents, identifying the likely sites for both electrophilic and nucleophilic substitution reactions.

Frontier Molecular Orbital (FMO) Theory (HOMO-LUMO) for Reactivity and Stability Assessment

Frontier Molecular Orbital (FMO) theory simplifies chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. ucsb.eduwikipedia.org The energy of the HOMO is related to the ability to donate electrons (nucleophilicity), while the LUMO energy relates to the ability to accept electrons (electrophilicity). wuxibiology.com

The HOMO-LUMO energy gap (ΔE = ELUMO – EHOMO) is a critical parameter for assessing the chemical stability and reactivity of a molecule. researchgate.netunl.edu

A large HOMO-LUMO gap implies high kinetic stability and low chemical reactivity because it takes more energy to excite an electron from the HOMO to the LUMO.

A small HOMO-LUMO gap suggests the molecule is more reactive and can be easily polarized. rsc.org

For this compound, DFT calculations can determine the energies and spatial distributions of the HOMO and LUMO. The HOMO is likely to be a π-orbital distributed across the benzene ring, while the LUMO may be a π* or σ* orbital, with significant contributions from the chloroethyl group.

Interactive Table: Illustrative FMO Energy Values (eV)

Molecular OrbitalEnergy (eV)Role in Reactivity
LUMO-0.5 to -1.5Electron Acceptor (Electrophilic Site)
HOMO-8.0 to -9.0Electron Donor (Nucleophilic Site)
HOMO-LUMO Gap7.0 to 8.0Indicator of Stability and Reactivity

Non-linear Optical (NLO) Properties and First Hyperpolarizability Calculations

Non-linear optical (NLO) materials are of great interest for applications in photonics and optoelectronics, such as optical switching and frequency conversion. nih.govrsc.org The NLO response of a molecule is governed by its hyperpolarizability. The first hyperpolarizability (β) is a measure of the second-order NLO response. semanticscholar.org

Computational methods, particularly DFT, can be used to calculate the first hyperpolarizability of molecules. nih.gov For a molecule to have a significant β value, it often requires a "push-pull" architecture, with electron-donating and electron-accepting groups connected by a π-conjugated system. nih.gov While this compound does not have a classic push-pull design, the presence of polarizable chlorine atoms and the benzene ring can still lead to a measurable NLO response.

Calculations based on the finite field approach can determine the components of the hyperpolarizability tensor. The total first hyperpolarizability (β₀) is calculated from these individual tensor components. Studies on the related molecule 1-chloroethylbenzene have shown that it is an attractive candidate for NLO studies, and its first hyperpolarizability has been calculated using the B3LYP method. semanticscholar.org

Reduced Density Gradient (RDG) and Electron Localization Function (ELF) Studies

Computational chemistry provides powerful tools to visualize and understand the electronic structure and non-covalent interactions within a molecule. For this compound, Reduced Density Gradient (RDG) and Electron Localization Function (ELF) analyses offer a detailed picture of bonding, electron delocalization, and weak intramolecular interactions that govern its conformational preferences and reactivity. These methods are based on the quantum mechanical electron density of the molecule, typically calculated using Density Functional Theory (DFT).

Reduced Density Gradient (RDG) Analysis:

The Reduced Density Gradient (RDG) is a real-space function used to identify and characterize non-covalent interactions (NCIs). It highlights regions of space where such interactions occur, distinguishing between strong attractive interactions (like hydrogen bonds), weak van der Waals interactions, and strong repulsive interactions (steric clashes). The analysis is often visualized as surfaces colored according to the nature and strength of the interaction.

In this compound, several intramolecular non-covalent interactions are anticipated. The primary types of interactions expected are:

Van der Waals interactions: These are ubiquitous and would be present throughout the molecule, particularly involving the phenyl ring and the ethyl group.

Halogen bonds: The chlorine atoms can act as electrophilic regions (sigma-holes) and participate in weak interactions.

Steric repulsion: Due to the proximity of the chloroethyl group and the chlorine atom on the benzene ring, steric hindrance is expected, which can influence the molecule's preferred conformation.

A theoretical RDG analysis would likely reveal a large, low-density gradient surface encompassing the benzene ring, indicative of delocalized π-electrons. More localized regions of weak interactions would be expected between the hydrogen atoms of the ethyl group and the chlorine atom on the ring, as well as between the two chlorine atoms, depending on the rotational conformation of the chloroethyl group.

Illustrative Data from RDG Analysis:

The table below presents hypothetical data that would be derived from an RDG analysis, pinpointing critical points (CPs) associated with specific non-covalent interactions. The sign of the second eigenvalue (λ₂) of the Hessian matrix of the electron density distinguishes between attractive (λ₂ < 0) and repulsive (λ₂ > 0) interactions.

Interaction TypeAtom Pair InvolvedElectron Density (ρ) at CP (a.u.)Sign(λ₂)ρ (a.u.)
Van der WaalsC-H···Cl (ring)0.015-0.012
Van der WaalsC-H···π (ring)0.020-0.018
Steric RepulsionCl···Cl0.025+0.020
Halogen BondC-Cl···π0.010-0.008

Electron Localization Function (ELF) Studies:

The Electron Localization Function (ELF) is a method used to visualize the spatial localization of electrons in a molecule, providing a clear picture of chemical bonds and lone pairs. wikipedia.org It maps the probability of finding an electron pair, with values close to 1.0 indicating high localization (characteristic of covalent bonds and lone pairs) and lower values suggesting delocalized electrons. wikipedia.org

For this compound, an ELF analysis would be expected to show:

High ELF values (approaching 1.0) in the regions of the C-C and C-H covalent bonds, indicating strong electron localization.

Distinct localization basins corresponding to the lone pairs of the chlorine atoms.

A region of delocalized electrons across the benzene ring, characteristic of its aromaticity. The ELF values in this region would be lower than in the covalent bonds but higher than in the surrounding space.

The ELF topology provides a quantitative way to describe the nature of the chemical bonds within the molecule. By integrating the electron density within an ELF basin, one can obtain the population of that basin, which generally corresponds to the number of electrons in a bond or a lone pair.

Expected ELF Basin Populations:

The following table provides theoretical electron populations for the key ELF basins in this compound, as would be determined by computational analysis.

Basin TypeLocationIntegrated Electron Population (e⁻)
Core BasinCarbon (C)~2.0
Core BasinChlorine (Cl)~10.0
Valence BasinC-H Bond~1.9 - 2.0
Valence BasinC-C Bond (aliphatic)~1.9 - 2.0
Valence BasinC-C Bond (aromatic)~2.1 - 2.3 (delocalized)
Valence BasinC-Cl Bond~1.9 - 2.0
Valence BasinCl Lone Pairs~3.0 - 3.2 per lone pair

These computational analyses, RDG and ELF, provide a detailed and intuitive framework for understanding the complex interplay of electronic effects and non-covalent forces that dictate the structure and properties of this compound.

Derivatives of 1 Chloro 2 1 Chloroethyl Benzene and Structure Activity Relationships

Synthesis of Novel Analogs and Homologues

The synthesis of new analogs of 1-Chloro-2-(1-chloroethyl)benzene can be approached by modifying either the benzene (B151609) ring or the aliphatic side chain.

The benzene ring of this compound is substituted with two groups: a chlorine atom and a 1-chloroethyl group. Both substituents influence the rate and regioselectivity of further electrophilic aromatic substitution reactions.

Directing Effects : The chlorine atom is an ortho-, para-directing group, while being deactivating towards electrophilic substitution due to its electron-withdrawing inductive effect (-I) being stronger than its electron-donating resonance effect (+R). The alkyl group (the 1-chloroethyl substituent) is generally considered an ortho-, para-director and is weakly activating. masterorganicchemistry.comchemistrysteps.com The combined influence of these two groups directs incoming electrophiles primarily to the positions ortho and para to the activating 1-chloroethyl group, and ortho/para to the deactivating chloro group. The primary positions for substitution would be positions 4 and 6, with steric hindrance from the adjacent chloroethyl group potentially favoring substitution at the 4-position.

Typical Reactions : Common electrophilic aromatic substitution reactions that can be used to functionalize the ring include:

Nitration : Introduction of a nitro group (-NO₂) using a mixture of nitric acid and sulfuric acid.

Halogenation : Further chlorination, bromination, or iodination using the respective halogen in the presence of a Lewis acid catalyst.

Sulfonation : Introduction of a sulfonic acid group (-SO₃H) using fuming sulfuric acid.

Friedel-Crafts Alkylation and Acylation : Introduction of alkyl or acyl groups, though the deactivating nature of the ring chlorine may require harsh reaction conditions.

Analogous reactions on similar structures, such as 2,4-dichloro-1-(1-chloroethyl)benzene, demonstrate that the chlorine atoms on the ring facilitate electrophilic substitution, allowing for the introduction of other substituents. smolecule.com

The chlorine atom on the ethyl side chain is susceptible to nucleophilic substitution and elimination reactions, providing a versatile handle for modification. smolecule.comguidechem.com

Nucleophilic Substitution : The secondary alkyl halide can react with various nucleophiles to displace the chloride ion. This allows for the synthesis of a wide array of derivatives.

Nucleophile (Nu⁻)Reagent ExampleProduct Functional Group
Hydroxide (-OH)NaOH, H₂O-CH(OH)CH₃ (Alcohol)
Alkoxide (-OR)NaOR-CH(OR)CH₃ (Ether)

Elimination Reactions : In the presence of a strong, sterically hindered base (e.g., potassium tert-butoxide), this compound can undergo an E2 elimination reaction to yield 1-chloro-2-vinylbenzene.

Stereochemical Aspects of Synthesized Derivatives

The carbon atom in the 1-chloroethyl group that is bonded to both the benzene ring and the chlorine atom is a chiral center. Therefore, this compound exists as a racemic mixture of two enantiomers, (R)-1-chloro-2-(1-chloroethyl)benzene and (S)-1-chloro-2-(1-chloroethyl)benzene.

Reactions on the Side Chain : Nucleophilic substitution reactions at this chiral center can proceed via Sₙ1 or Sₙ2 mechanisms. An Sₙ2 reaction will result in an inversion of stereochemistry, while an Sₙ1 reaction would lead to a racemic mixture of the product.

Reactions on the Aromatic Ring : When a new substituent is introduced onto the aromatic ring, no new chiral centers are created. The product will remain a racemic mixture.

Asymmetric Synthesis : To obtain specific stereoisomers, asymmetric synthesis strategies would be required. smolecule.com For instance, chiral catalysts could be employed to achieve enantioselective reactions. smolecule.com

Structure-Reactivity Correlations within Derivative Series

The reactivity of any derivative of this compound is intrinsically linked to its structure.

Electronic Effects : Introducing electron-withdrawing groups (e.g., -NO₂) onto the aromatic ring decreases the electron density of the ring, making it less susceptible to further electrophilic attack. These groups also exert an influence on the side chain, potentially affecting the rates of nucleophilic substitution or elimination. Conversely, adding electron-donating groups would activate the ring towards further substitution.

Steric Effects : The introduction of bulky substituents onto the aromatic ring, particularly at positions adjacent to the chloroethyl group (the 6-position), can sterically hinder reactions at the side chain. Similarly, increasing the size of the nucleophile in substitution reactions can favor elimination over substitution.

Comparative Analysis with Related Isomers of Chloroethylbenzene

The properties and reactivity of this compound are best understood when compared with its isomers.

The relative positions of the chloro and 1-chloroethyl groups on the benzene ring significantly influence the molecule's physical and chemical properties. The three main positional isomers are the ortho (1,2-), meta (1,3-), and para (1,4-) substituted compounds.

PropertyThis compound (ortho)1-Chloro-3-(1-chloroethyl)benzene (meta)1-Chloro-4-(1-chloroethyl)benzene (para)Rationale
Boiling Point HighestIntermediateLowestThe ortho isomer is expected to have the highest boiling point due to a larger dipole moment and van der Waals interactions from proximity of groups. The para isomer is more symmetrical, allowing for more efficient crystal packing and thus a higher melting point, but often a lower boiling point than the ortho isomer.
Steric Hindrance HighLowModerateThe ortho isomer experiences the most significant steric strain due to the adjacent positioning of the two substituents. stackexchange.com
Reactivity in EAS ComplexLess ReactiveMore Reactive (than ortho)The directing effects of the two groups are reinforcing in the para isomer, leading to more straightforward substitution patterns. In the ortho isomer, steric hindrance can complicate substitution at certain positions. The meta isomer is generally the least reactive in typical electrophilic aromatic substitutions. chemistrysteps.com

In electrophilic aromatic substitution, the existing substituents guide the incoming electrophile. For all isomers, the chloro group directs ortho/para, and the alkyl group directs ortho/para. masterorganicchemistry.com

Ortho Isomer : Directs to positions 4 and 6 (para and ortho to the alkyl group).

Meta Isomer : Directs to positions 2, 4, and 6. The directing influences are not fully aligned.

Para Isomer : Directs to positions 2 and 3 (ortho to the alkyl and ortho/meta to the chloro group). The directing groups are in opposition, but substitution ortho to the alkyl group is generally favored.

Generally, para isomers are thermodynamically more stable than ortho isomers due to reduced steric hindrance, except in cases where intramolecular hydrogen bonding can occur. stackexchange.com

The biological activity of this compound and its derivatives is intrinsically linked to their molecular architecture. The presence and position of the chlorine atoms on both the benzene ring and the ethyl side chain are critical determinants of their reactivity and interaction with biological systems.

Chain Isomers (e.g., 1-chloro-2-(2-chloroethyl)benzene)

A key area of investigation within the study of this compound derivatives is the examination of its chain isomers, where the position of the chlorine atom on the ethyl group is altered. The most direct comparison is with 1-chloro-2-(2-chloroethyl)benzene. While both isomers share the same molecular formula (C₈H₈Cl₂) and a chlorophenyl group, the placement of the second chlorine atom—on the alpha-carbon in the parent compound and the beta-carbon in its isomer—leads to notable differences in their chemical and predicted biological properties.

Structural and Physicochemical Properties

The differing placement of the chlorine on the ethyl side chain influences the electronic distribution and steric hindrance of the molecules, which in turn affects their physical and chemical characteristics.

PropertyThis compound1-chloro-2-(2-chloroethyl)benzene
Molecular Formula C₈H₈Cl₂C₈H₈Cl₂
Molecular Weight 175.05 g/mol 175.05 g/mol oecd.orginchem.org
CAS Number 20001-64-3 ilo.org1005-06-7 oecd.orginchem.org
Structure A benzene ring substituted with a chlorine atom and a 1-chloroethyl group at adjacent positions.A benzene ring substituted with a chlorine atom and a 2-chloroethyl group at adjacent positions.
Predicted Functional Use Antibacterial agent. ilo.orgPredicted to have antimicrobial and flame retardant properties.

Detailed Research Findings

Research has indicated that This compound exhibits antibacterial properties. ilo.org It is suggested that its mechanism of action involves the inhibition of the enzyme cytochrome b5 reductase by binding to its heme moiety. ilo.org This interaction disrupts essential cellular respiration processes in susceptible bacteria, leading to growth inhibition. ilo.org Furthermore, this compound has been observed to have hemolytic effects on blood cells. ilo.org

Conversely, for its chain isomer, 1-chloro-2-(2-chloroethyl)benzene , specific experimental data on its biological activity is less detailed in the available literature. However, computational models predict that it may also possess antimicrobial properties. The difference in the chlorine atom's position is significant from a chemical reactivity standpoint. The chlorine atom in this compound is a secondary alkyl halide, which can influence the rates and mechanisms of nucleophilic substitution and elimination reactions compared to the primary alkyl halide in 1-chloro-2-(2-chloroethyl)benzene.

Structure-Activity Relationships

The structure-activity relationship (SAR) for these isomers can be inferred from general principles of medicinal chemistry. The reactivity of the chlorine atom on the ethyl chain is a key factor.

The alpha-chlorinated compound, this compound, is more sterically hindered, which might affect its binding affinity to target enzymes. However, the position of the chlorine may also make it more susceptible to certain metabolic pathways or chemical reactions that could be essential for its biological effect.

The beta-chlorinated isomer, 1-chloro-2-(2-chloroethyl)benzene, has a less hindered chlorine atom, which could lead to different rates of reaction in biological systems.

Quantitative structure-activity relationship (QSAR) studies on chloroethylbenzene isomers have suggested that their toxicological profiles are more closely related to other halogenated benzenes than to benzene itself. This indicates that the chloro-substituents are dominant in defining the compounds' biological interactions.

Applications of 1 Chloro 2 1 Chloroethyl Benzene in Chemical Synthesis and Materials Science

Role as a Key Chemical Intermediate in Organic Synthesis

1-Chloro-2-(1-chloroethyl)benzene is recognized primarily as a chemical intermediate, a compound that is a stepping stone in the synthesis of more complex molecules. Its utility stems from the two reactive sites within its structure: the benzylic chloride on the ethyl side chain and the chlorine atom attached to the benzene (B151609) ring. The benzylic chloride is particularly susceptible to nucleophilic substitution reactions, allowing for the introduction of a wide array of functional groups. Concurrently, the chloro-substituted benzene ring can undergo various aromatic substitution reactions. This dual reactivity makes it a versatile precursor for creating diverse molecular architectures. Chemical suppliers categorize it among organic building blocks and benzyl (B1604629) chlorides, underscoring its role as a foundational material for synthetic chemistry. bldpharm.com

Precursor in Pharmaceutical Synthesis

In the pharmaceutical sector, chlorinated organic compounds are integral to the structure of many active pharmaceutical ingredients (APIs). While specific pathways starting from this compound are not extensively documented in public literature, its structural motifs are found in various therapeutic agents. Its isomers and related compounds are widely used as intermediates in the synthesis of drugs. guidechem.com For instance, the analogous (1-Chloroethyl)benzene (B1265384) is a known precursor in the development of new drugs and is noted for its versatility in creating diverse compounds. guidechem.com

Notably, this compound has been identified as an antibacterial agent. guidechem.com Research indicates that it functions by inhibiting the enzyme cytochrome b5 reductase. guidechem.com This enzyme is crucial for various metabolic processes, including fatty acid metabolism and cholesterol synthesis. nih.govwikipedia.org By inhibiting this enzyme, the compound disrupts essential cellular functions in bacteria, leading to its antibacterial effect. This direct biological activity suggests its potential not only as a precursor but also as a lead compound for the development of new anti-infective therapies. guidechem.comresearchgate.net

Table 1: Research Findings on Related Pharmaceutical Intermediates

CompoundCAS NumberApplication AreaResearch FindingCitation
(1-Chloroethyl)benzene672-65-1Pharmaceutical IntermediateA versatile compound used for synthesizing various new drugs due to its chemical reactivity. guidechem.com
This compound20001-64-3Antibacterial AgentIdentified as an inhibitor of cytochrome b5 reductase, showing potential as an antibacterial agent. guidechem.com

Intermediate in Agrochemical Development

The development of modern agrochemicals, including herbicides, insecticides, and fungicides, frequently relies on chlorinated aromatic intermediates. These structures can confer specific properties such as enhanced efficacy, stability, and targeted activity. The compound this compound serves as a potential building block in this field. Its close relatives, such as (1-Chloroethyl)benzene, are established intermediates in the production of pesticides. guidechem.com

The reactivity of the chloroethyl group allows for its conversion into other functional groups common in agrochemical active ingredients. Furthermore, the presence of the chlorine atom on the benzene ring can influence the molecule's biological activity and environmental persistence, factors that are critically optimized during agrochemical design.

Building Block for Specialty Chemicals (e.g., dyes, pigments, plasticizers)

The utility of this compound extends to the synthesis of specialty chemicals where specific molecular architectures are required to achieve desired physical and chemical properties.

Dyes and Pigments: Aromatic compounds form the core structure (chromophore) of many synthetic dyes. The benzene ring of this compound can be chemically modified through reactions like nitration, followed by reduction to form amino groups, which are key components (auxochromes) in many dye structures. The reactive side chain offers a handle to link the chromophore to other molecules or substrates. Its isomer, (1-Chloroethyl)benzene, is already used in the production of dyes. guidechem.com

Plasticizers and Additives: While not a plasticizer itself, it can be used to synthesize molecules for this purpose. For example, the chloro-substituents could be leveraged to create additives that impart flame retardancy or enhanced thermal stability to polymers.

Advanced Polymerization Chemistry and Monomer Applications

A significant application of this compound is its role as a direct precursor to the monomer 2-chlorostyrene (B146407) (also known as o-chlorostyrene). wikipedia.orgnih.gov This transformation is typically achieved through a dehydrochlorination reaction, where treatment with a base removes a molecule of hydrogen chloride (HCl), creating a vinyl group (-CH=CH₂) on the side chain.

The resulting monomer, 2-chlorostyrene, can then undergo polymerization to form poly(2-chlorostyrene). nih.gov The properties of this polymer are influenced by the chlorine atom on the benzene ring, which can modify its refractive index, flame resistance, and thermal and chemical stability compared to standard polystyrene. Furthermore, 2-chlorostyrene can be used as a co-monomer, where it is polymerized with other monomers (like styrene (B11656), acrylonitrile, or acrylates) to create a vast range of copolymers with finely tuned properties for advanced applications.

Table 2: Monomer Synthesis and Polymerization

PrecursorCAS NumberReactionMonomer ProductPolymerPotential Application
This compound20001-64-3Dehydrochlorination2-ChlorostyrenePoly(2-chlorostyrene)Specialty plastics with modified thermal and optical properties.

Emerging Applications in Novel Materials Development

The role of this compound as a building block positions it for use in the development of novel materials. bldpharm.com The ability to generate the 2-chlorostyrene monomer opens avenues for creating advanced materials with tailored characteristics.

In materials science, the incorporation of halogenated monomers like 2-chlorostyrene into polymer backbones is a strategy for engineering materials with specific functionalities. These include:

High Refractive Index Polymers: The presence of heavy atoms like chlorine can increase the refractive index of a polymer, making it suitable for optical applications such as advanced lenses, optical films, and coatings.

Flame-Retardant Materials: Chlorinated polymers often exhibit enhanced flame retardancy, a critical property for materials used in electronics, construction, and transportation.

Chemically Resistant Coatings: The robust carbon-chlorine bond on the aromatic ring can enhance a material's resistance to chemical degradation, making it useful for protective coatings in harsh environments.

Research into copolymers of 2-chlorostyrene could lead to the creation of new photoresists for microelectronics manufacturing, advanced membranes for separation processes, or novel scintillating materials for radiation detection, representing emerging frontiers for this versatile chemical intermediate.

Environmental Disposition and Ecotoxicological Assessment of 1 Chloro 2 1 Chloroethyl Benzene

Environmental Pathways and Distribution Modeling

The environmental transport and partitioning of 1-Chloro-2-(1-chloroethyl)benzene are governed by its physicochemical properties. Modeling these processes helps in predicting its concentration and persistence in various environmental media.

Air-Water-Soil Partitioning and Transport Dynamics

The partitioning of this compound between air, water, and soil is predicted based on its estimated physicochemical properties. Due to the lack of direct experimental data for this specific compound, values are often estimated using Quantitative Structure-Activity Relationship (QSAR) models like the EPI (Estimation Programs Interface) Suite™. For analogous compounds such as chlorobenzene (B131634) and chloroethane (B1197429), properties like the octanol-water partition coefficient (Kow), soil organic carbon-water (B12546825) partitioning coefficient (Koc), and Henry's Law constant are used to model their environmental distribution. epa.govepisuite.dev

The octanol-water partition coefficient (log Kow) is an indicator of a chemical's lipophilicity and potential for bioaccumulation. A higher log Kow suggests a greater tendency to partition into organic matter in soil and sediments and to accumulate in the fatty tissues of organisms. The soil organic carbon-water partitioning coefficient (Koc) indicates the chemical's tendency to adsorb to soil and sediment organic carbon. A high Koc value suggests the compound will be less mobile in soil and less likely to leach into groundwater. The Henry's Law constant predicts the partitioning between air and water, indicating the compound's volatility from aqueous solutions.

Simple partitioning models can be employed to estimate the mass distribution of the contaminant in different environmental phases. These models utilize the principles of mass law and material balance to predict the equilibrium concentrations in air, water, and soil.

Table 1: Estimated Physicochemical Properties and Partitioning Coefficients for this compound and Related Compounds

Chemical CompoundLog KowKoc (L/kg)Henry's Law Constant (atm·m³/mol)Water Solubility (mg/L)
This compound (Estimated) ~3.5 - 4.0~500 - 1500~1 x 10⁻³ - 5 x 10⁻³Low
o-Chlorobenzyl chloride3.32 (measured)---
2-Phenyl-1-chloroethane2.95 (measured)479 (estimated)2.8 x 10⁻³ (estimated)Insoluble
Chlorobenzene2.84 (measured)237 (measured)3.96 x 10⁻³ (measured)499

Data for o-chlorobenzyl chloride and 2-phenyl-1-chloroethane are from literature sources. Values for this compound are estimated based on its structure and data from analogous compounds.

Based on these estimated values, this compound is expected to have low water solubility and a moderate to high tendency to sorb to soil and sediment organic matter. Its moderate Henry's Law constant suggests that volatilization from water surfaces could be a significant transport pathway.

Volatilization and Atmospheric Residence Times

Volatilization is a key process influencing the environmental fate of this compound. Its estimated Henry's Law constant suggests it will volatilize from water. nih.gov The rate of volatilization is influenced by factors such as water body depth and wind velocity. episuite.dev Once in the atmosphere, its persistence is determined by its atmospheric residence time, which is primarily controlled by its reaction with hydroxyl radicals (•OH). uwaterloo.ca

For the analogous compound 2-phenyl-1-chloroethane, the estimated atmospheric half-life due to reaction with hydroxyl radicals is approximately 3 days. uwaterloo.ca This suggests that this compound is also likely to be degraded in the atmosphere through photochemical reactions. uwaterloo.ca The rate of this degradation is influenced by the concentration of hydroxyl radicals in the atmosphere.

Environmental Degradation Mechanisms

The persistence of this compound in the environment is also determined by various degradation processes, including biodegradation, photodegradation, and hydrolysis.

Biodegradation Studies and Microbial Transformation

Microbial degradation is a significant pathway for the removal of many organic pollutants from the environment. rsc.orgresearchgate.net The biodegradation of halogenated aromatic compounds can occur under both aerobic and anaerobic conditions. rsc.orgresearchgate.net Aerobic degradation often involves the action of dioxygenase enzymes, which can initiate the breakdown of the aromatic ring. rsc.org

For chlorinated benzenes, microorganisms have been shown to evolve metabolic pathways for their degradation, often involving the initial oxidation of the aromatic ring to form chlorocatechols. nih.govquora.com The chloroethane side chain can also be subject to microbial attack. The degradation of haloalkanes can proceed through various enzymatic reactions, including hydrolytic dehalogenation. chemistrysteps.com

Photochemical Transformation and Photolysis Kinetics

Photochemical transformation, or photolysis, is the degradation of a chemical due to the absorption of light energy. For aromatic compounds, this can be a significant degradation pathway in the atmosphere and in sunlit surface waters. The photochemical reactivity of chlorobenzene derivatives has been studied, and it is known that they can undergo reactions such as phenylation and reductive dechlorination upon UV irradiation. rsc.org

The direct photolysis of a chemical requires it to absorb light at wavelengths present in sunlight (greater than 290 nm). For the analogous compound 2-phenyl-1-chloroethane, it is predicted that it will not undergo direct photolysis because it does not absorb light in this range. uwaterloo.ca However, indirect photolysis, mediated by other light-absorbing substances in the environment, can still occur. uwaterloo.ca For instance, reactions with photochemically generated hydroxyl radicals in the atmosphere are a key degradation pathway. uwaterloo.ca The photolysis of chlorobenzene in solution has also been shown to produce reactive intermediates that can lead to further degradation. nih.gov

Hydrolytic Stability in Aqueous Environments

Hydrolysis is a chemical reaction in which a molecule is cleaved into two parts by the addition of a water molecule. For alkyl halides, hydrolysis is a known degradation pathway that can lead to the formation of alcohols. chemistrysteps.com The rate of hydrolysis is dependent on the structure of the alkyl halide and environmental conditions such as pH and temperature.

Given the presence of a chloroethyl group, this compound has the potential to undergo hydrolysis. The reaction would involve the nucleophilic substitution of the chlorine atom on the ethyl chain by a hydroxyl group, leading to the formation of an alcohol. However, for the similar compound 2-phenyl-1-chloroethane, hydrolysis is not expected to be a significant environmental fate process under normal environmental conditions. uwaterloo.ca This suggests that the hydrolytic stability of this compound may also be relatively high, and its degradation through this pathway may be slow.

Bioaccumulation and Biomagnification Potential in Aquatic and Terrestrial Food Chains

Chlorinated hydrocarbons, as a class of compounds, are known for their potential to accumulate in the tissues of organisms. wikipedia.org This process, known as bioaccumulation, occurs when an organism absorbs a substance at a rate faster than that at which the substance is lost. fiveable.me The likelihood of a chemical to bioaccumulate is often related to its lipophilicity, or its tendency to dissolve in fats and oils.

The bioconcentration of chlorinated benzenes, for instance, has been observed to increase with a higher degree of chlorination. epa.gov While specific data for this compound is absent, its chemical structure suggests a degree of lipophilicity that may lead to its accumulation in organisms exposed to it in their environment.

Biomagnification is the process whereby the concentration of a substance increases in organisms at successively higher levels in a food chain. wikipedia.org This phenomenon is a significant concern for persistent organic pollutants. For biomagnification to occur, a substance must be persistent in the environment, readily taken up by organisms, and not easily metabolized or excreted. wikipedia.org

Studies on other chlorinated compounds, such as polychlorinated biphenyls (PCBs) and short-chain chlorinated paraffins (SCCPs), have demonstrated their potential for biomagnification in both aquatic and terrestrial food webs. researchgate.netnih.govresearchgate.net For example, research has shown that the trophic magnification factors (TMFs) of SCCPs indicate their biomagnification in terrestrial food webs. nih.gov In aquatic systems, the biomagnification potential of some chlorinated compounds has been shown to correlate with their octanol-water partition coefficient (Kow), a measure of lipophilicity. researchgate.net

Given the absence of specific studies on this compound, its potential for biomagnification remains uncharacterized. Further research is necessary to determine its persistence, bioaccumulation factors (BAFs), and trophic magnification factors (TMFs) in various ecosystems to accurately assess its risk to food chains.

Environmental Monitoring and Advanced Detection Methodologies

Effective environmental monitoring is crucial for understanding the distribution and fate of chemical compounds in the environment. While specific monitoring programs for this compound are not documented, general methodologies for the detection of chlorinated hydrocarbons in environmental matrices are well-established.

Environmental samples, such as water, soil, and biota, are typically collected and prepared for analysis using various extraction techniques. For chlorinated hydrocarbons in water, liquid-liquid extraction with a solvent like methylene (B1212753) chloride is a common method. epa.gov

The primary analytical technique for the detection and quantification of chlorinated hydrocarbons is gas chromatography (GC). epa.gov This method separates complex mixtures of volatile organic compounds, which can then be detected by various detectors.

Advanced Detection Methodologies:

Gas Chromatography-Mass Spectrometry (GC-MS): This powerful technique combines the separation capabilities of GC with the identification power of mass spectrometry. GC-MS is capable of identifying and quantifying unknown volatile organic compounds in complex mixtures with a high degree of certainty. epa.gov Computerized systems can aid in the processing of data and the identification of specific compounds, including those containing halogens. epa.gov

Electron Capture Detector (ECD): An electron capture detector is highly sensitive to compounds containing electronegative atoms, such as the chlorine atoms in chlorinated hydrocarbons. epa.govusgs.gov This makes GC-ECD a highly effective tool for detecting trace levels of these compounds in environmental samples. usgs.gov

High-Resolution Continuum Source Graphite (B72142) Furnace Molecular Absorption Spectrometry (HR-CS-GF-MAS): This is an emerging technique for the determination of organic chlorine in water. It involves the formation of a diatomic molecule (e.g., AlCl) in a graphite furnace, which can then be detected by molecular absorption spectrometry. This method offers a simpler and faster alternative to traditional methods that require conversion of organic chlorine to chloride ions.

The selection of a specific analytical method depends on the target compound, the sample matrix, the required detection limits, and the analytical instrumentation available. For a comprehensive understanding of the environmental presence of this compound, the development and application of specific and sensitive analytical methods would be required.

Table of Analytical Methods for Chlorinated Hydrocarbons

Analytical TechniquePrincipleApplicationDetection Limit
Gas Chromatography (GC) Separation of volatile compounds based on their physical and chemical properties.Broadly used for the analysis of chlorinated hydrocarbons. epa.govDependent on the detector used.
Gas Chromatography-Mass Spectrometry (GC-MS) Separates compounds with GC and identifies them based on their mass-to-charge ratio.Identification and quantification of a wide range of organic compounds. epa.govCan reach very low levels (pg).
Gas Chromatography with Electron Capture Detection (GC-ECD) Detects compounds that capture electrons, such as halogenated compounds.Highly sensitive for chlorinated pesticides and other chlorinated hydrocarbons. epa.govusgs.govPicogram (10-12 g) range.
High-Resolution Continuum Source Graphite Furnace Molecular Absorption Spectrometry (HR-CS-GF-MAS) Measures the absorption of light by molecules formed in a graphite furnace.A newer method for the determination of organic chlorine in water. 48 pg for 4-chlorophenol.

Biological Activities and Pharmacological Relevance of 1 Chloro 2 1 Chloroethyl Benzene

Investigation of Antimicrobial Properties

1-Chloro-2-(1-chloroethyl)benzene has been identified as an antibacterial agent. biosynth.com Its mechanism of action is reported to involve the inhibition of bacterial growth through binding to the heme moiety of the cytochrome b5 reductase enzyme. biosynth.com Experimental assays have demonstrated its activity against a range of Gram-positive and Gram-negative bacteria. biosynth.com However, it has not shown efficacy against acid-fast bacteria. biosynth.com

Some studies on related chlorinated aromatic compounds, such as 2,4-Dichloro-1-(1-chloroethyl)benzene, also suggest potential antimicrobial activity, a characteristic often associated with this class of chemicals.

Cytotoxicity and Antitumor Activity Studies

Detailed studies on the cytotoxicity and antitumor activity of this compound are not extensively available in the public domain. However, research on analogous compounds containing chloroethyl groups has indicated potential for antitumor effects. For instance, chloroethylnitrosoureas are a class of compounds known for their use in cancer chemotherapy. While not directly equivalent, the presence of a chloroethyl group in this compound suggests a potential for similar biological interactions.

In Vitro Efficacy in Various Cancer Cell Lines

Specific data on the in vitro efficacy of this compound against various cancer cell lines is not currently available in published literature. Studies on other chlorinated compounds, such as certain 4-chloro-2-mercaptobenzenesulfonamide derivatives, have shown significant activity against human tumor cell lines, including colon cancer (HCT-116), renal cancer (786-0), and melanoma (M14). nih.gov These findings highlight the potential of chlorinated aromatic structures in anticancer research, though direct extrapolation to this compound is not possible without specific experimental data.

In Vivo Models for Preclinical Antitumor Response

There is currently no publicly available data from in vivo preclinical models specifically investigating the antitumor response of this compound.

Potential Interactions with Biomolecules and Receptor Binding Studies

The chloroethyl group is known to be reactive towards nucleophiles, which suggests that this compound could potentially interact with biological macromolecules such as proteins and nucleic acids. This reactivity is a key aspect of the mechanism of action for many alkylating agents used in chemotherapy. Preliminary studies on related chlorinated compounds indicate possible interactions with biological targets like enzymes or receptors. smolecule.com However, specific receptor binding studies for this compound have not been reported.

Structure-Activity Relationships in Biological Systems

The biological activity of chlorinated aromatic compounds is significantly influenced by the number and position of chlorine atoms on the benzene (B151609) ring, as well as the nature of other substituents. For chloroethylbenzene isomers, quantitative structure-activity relationship (QSAR) studies suggest that their toxicological properties may be more closely related to monohalogenated benzenes than to benzene or ethylbenzene (B125841). researchgate.net The presence and position of the chloroethyl group are critical in determining the molecule's reactivity and interaction with biological targets. smolecule.com

Toxicological Profile and Risk Assessment

This compound has been reported to exhibit low toxicity in laboratory animals. biosynth.com However, it has also been shown to have hemolytic effects on blood cells, which can impact clotting parameters. biosynth.com

Data on the closely related isomer, 1-chloro-2-(chloromethyl)benzene, indicates that it is irritating to the eyes, skin, and respiratory tract. ilo.org It is also classified as very toxic to aquatic organisms. ilo.org General hazard statements for compounds with this structure include warnings of being harmful if swallowed, in contact with skin, or if inhaled, and causing serious eye and skin irritation.

A comprehensive risk assessment for this compound is challenging due to the limited specific toxicological data. As with many chlorinated aromatic compounds, there are concerns regarding its potential environmental and health impacts, necessitating careful handling.

Acute and Chronic Toxicity Studies

Detailed acute and chronic toxicity studies for this compound are not extensively available in the public domain. However, hazard classifications from supplier safety data provide an indication of its acute toxicity profile. The compound is classified as harmful if swallowed, harmful in contact with skin, and harmful if inhaled. dtic.mil One source describes its toxicity in laboratory animals as low, though specific LD50 or LOAEL values from dedicated studies are not specified. biosynth.com

Information regarding the chronic toxicity of this compound is not available in the reviewed scientific literature.

Hazard Classification for Acute Toxicity

Hazard Statement Classification Source
H302 Harmful if swallowed dtic.mil
H312 Harmful in contact with skin dtic.mil

Irritation and Sensitization Mechanisms

This compound is considered an irritant. dtic.mil Hazard classifications indicate that it causes skin irritation and serious eye irritation. dtic.mil It is also classified as a substance that may cause respiratory irritation, which aligns with its designation as a compound causing specific target organ toxicity after a single exposure (respiratory tract irritation). dtic.mil

No data regarding the skin or respiratory sensitization potential or the specific biological mechanisms of irritation for this compound were found in the available literature.

Hazard Classification for Irritation

Hazard Statement Classification Source
H315 Causes skin irritation dtic.mil
H319 Causes serious eye irritation dtic.mil

Genotoxicity and Carcinogenicity Investigations

No studies on the genotoxicity (mutagenicity) or carcinogenicity of this compound were identified in the reviewed scientific literature. Therefore, its potential to cause genetic mutations or cancer remains uncharacterized.

Reproductive and Developmental Toxicity Assessments

There is no available data from studies assessing the reproductive or developmental toxicity of this compound. The effects of this compound on fertility, reproductive organs, and embryonic or fetal development have not been documented.

In Silico Quantitative Structure-Activity Relationship (QSAR) Modeling for Toxicity Prediction

Specific in silico QSAR modeling studies focused on predicting the toxicity of this compound have not been reported in the available literature. While QSAR models exist for various classes of chlorinated benzenes, dedicated analyses for this particular isomer are not publicly documented.

Molecular Docking Studies for Protein Interactions

Formal molecular docking studies for this compound are not present in the reviewed literature. However, its biological activity provides insight into its protein interactions. It has been described as an antibacterial agent that functions by binding to the heme moiety of the cytochrome b5 reductase enzyme. biosynth.com This suggests a specific interaction with this protein, which is crucial for its antibacterial effect. The compound has also been noted to have haemolytic effects on blood cells, indicating potential interactions with cellular membrane components or other blood proteins. biosynth.com

Future Research Directions and Emerging Paradigms for 1 Chloro 2 1 Chloroethyl Benzene

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient synthetic routes is a cornerstone of modern chemistry. Future research into the synthesis of 1-Chloro-2-(1-chloroethyl)benzene is expected to move beyond traditional methods, which often rely on harsh reagents and produce significant waste.

Key areas for exploration include:

Biocatalytic Halogenation: The use of halogenase enzymes offers a highly selective and environmentally friendly alternative to chemical halogenation. rsc.orgnih.govnih.govchemrxiv.orgbath.ac.uk Flavin-dependent halogenases, for instance, can catalyze the regioselective halogenation of aromatic compounds using benign inorganic halides. rsc.orgnih.govnih.govchemrxiv.orgbath.ac.uk Research could focus on identifying or engineering halogenases that can specifically chlorinate the aromatic ring of a suitable precursor, such as 2-ethylphenol (B104991) or a derivative.

Green Friedel-Crafts Alkylation: The Friedel-Crafts alkylation of chlorobenzene (B131634) with a suitable two-carbon electrophile is a plausible route to the compound's backbone. vedantu.comsarthaks.comquora.comyoutube.comdoubtnut.com Future efforts will likely concentrate on replacing traditional Lewis acid catalysts like aluminum chloride with more sustainable alternatives, such as zeolites or other solid acid catalysts, which are reusable and minimize waste.

Photocatalytic and Electrocatalytic Methods: These emerging techniques offer green alternatives for activating C-H bonds and forming C-Cl bonds under mild conditions, reducing the need for high temperatures and harsh reagents.

Flow Chemistry: Continuous flow reactors can offer superior control over reaction parameters, leading to higher yields, improved safety, and easier scalability compared to batch processes. prepchem.com The in-situ generation of reactive intermediates, such as chlorine gas from readily available precursors, can be safely managed in a flow system. prepchem.com

A comparative table of potential synthetic approaches is presented below:

Synthetic ApproachPotential AdvantagesPotential Challenges
Biocatalytic Halogenation High regioselectivity, mild reaction conditions, environmentally benign. rsc.orgnih.govnih.govchemrxiv.orgbath.ac.ukEnzyme discovery and engineering for specific substrate, potential for low yields.
Green Friedel-Crafts Alkylation Use of reusable catalysts, reduced waste. vedantu.comsarthaks.comquora.comyoutube.comdoubtnut.comCatalyst deactivation, potential for side reactions (polyalkylation). quora.com
Photocatalysis/Electrocatalysis Mild reaction conditions, use of light or electricity as a green reagent.Catalyst cost and stability, optimization of reaction conditions.
Flow Chemistry Enhanced safety and control, improved scalability, potential for in-situ reagent generation. prepchem.comInitial setup cost, potential for clogging with solid byproducts.

Advanced Mechanistic Elucidation through Real-time Spectroscopy and Reaction Monitoring

A thorough understanding of reaction mechanisms is crucial for optimizing synthetic processes and ensuring product quality. Future research should employ advanced spectroscopic techniques for the real-time monitoring of the synthesis of this compound.

Promising techniques include:

In-situ Raman and Infrared (IR) Spectroscopy: These non-destructive techniques can provide real-time information on the concentrations of reactants, intermediates, and products, allowing for detailed kinetic studies and the identification of transient species. americanpharmaceuticalreview.comaiche.orgspectroscopyonline.comnih.govresearchgate.net For example, the disappearance of the C-Br bond signal in a starting material could be monitored to track the progress of a halogen-lithium exchange reaction. americanpharmaceuticalreview.com

Operando Spectroscopy: This involves the application of spectroscopic methods to a catalytic reaction as it occurs, providing insights into the structure and behavior of the catalyst under actual operating conditions.

Computational Mechanistic Studies: Density Functional Theory (DFT) and other computational methods can be used to model reaction pathways, calculate activation energies, and predict the structures of intermediates and transition states, complementing experimental observations.

By combining these techniques, researchers can gain a comprehensive understanding of the factors controlling the regioselectivity and stereoselectivity of the synthetic reactions, leading to more efficient and controlled manufacturing processes.

Development of Targeted Environmental Remediation and Degradation Technologies

The presence of chlorinated aromatic compounds in the environment is a significant concern due to their potential persistence and toxicity. nih.gov Therefore, the development of effective remediation strategies for this compound is an important area of future research.

Potential remediation technologies to be explored are:

Bioremediation: Utilizing microorganisms that can degrade chlorinated hydrocarbons is a promising and sustainable approach. nih.govusgs.gov Research could focus on identifying or engineering bacteria or fungi capable of metabolizing this compound. The degradation pathways are likely to involve initial oxidation or reduction steps. Aerobic degradation may proceed via dioxygenase-catalyzed ring cleavage, while anaerobic degradation could involve reductive dechlorination. nih.govresearchgate.netresearchgate.net

Catalytic Hydrodechlorination: This process involves the use of a catalyst, often palladium on a carbon support (Pd/C), to replace chlorine atoms with hydrogen. capes.gov.brnih.govacs.orgepa.gov Developing highly active and selective catalysts that can operate under mild, biocompatible conditions would be a significant advancement. nih.govacs.org

Advanced Oxidation Processes (AOPs): AOPs generate highly reactive species, such as hydroxyl radicals, to break down organic pollutants. Techniques like photocatalysis using semiconductor materials (e.g., TiO2) or Fenton-based reactions could be investigated for their effectiveness in degrading this compound.

Nanoremediation: The use of nanoparticles, such as nanoscale zero-valent iron (nZVI), offers a high surface area and reactivity for the degradation of chlorinated organic compounds. acs.orgnih.govresearchgate.netnih.gov

The following table summarizes potential remediation approaches:

Remediation TechnologyMechanism of ActionPotential Advantages
Bioremediation Microbial metabolism leading to the breakdown of the compound. nih.govusgs.govCost-effective, sustainable, potential for complete mineralization.
Catalytic Hydrodechlorination Catalytic replacement of chlorine with hydrogen. capes.gov.brnih.govacs.orgepa.govCan be highly efficient for a broad range of chlorinated compounds.
Advanced Oxidation Processes Generation of highly reactive radicals for non-selective degradation.Rapid degradation rates, applicable to a wide range of pollutants.
Nanoremediation High reactivity due to large surface area of nanoparticles. acs.orgnih.govresearchgate.netnih.govCan be applied in-situ for groundwater and soil treatment.

Integration of Computational Chemistry and Machine Learning in Compound Design

Computational tools are becoming indispensable in modern chemical research, enabling the prediction of molecular properties and the design of new compounds with desired characteristics.

Future research in this area for this compound could involve:

Quantitative Structure-Activity Relationship (QSAR) Modeling: QSAR models can be developed to correlate the structural features of this compound and its derivatives with their biological activity or toxicity. digitellinc.com This can help in prioritizing the synthesis of compounds with improved properties.

Molecular Docking and Simulation: If a specific biological target is identified, molecular docking studies can be used to predict the binding mode and affinity of this compound and its analogs. Molecular dynamics simulations can further elucidate the stability of the protein-ligand complex.

Machine Learning for Bioactivity Prediction: Machine learning algorithms, trained on large datasets of chemical structures and their biological activities, can be used to predict the potential therapeutic applications or toxicological profiles of novel derivatives. github.iogithub.comnih.govbiorxiv.org This can accelerate the discovery of new lead compounds.

De Novo Drug Design: Generative machine learning models can be employed to design entirely new molecules based on the structural scaffold of this compound, optimized for specific biological targets and desired physicochemical properties.

Discovery of Novel Biological Activities and Therapeutic Applications

Preliminary findings suggest that this compound may possess antibacterial properties. This opens up a promising avenue for further investigation into its biological activities and potential therapeutic applications.

Key research directions include:

Elucidation of Antibacterial Mechanism: A crucial area of research is to confirm and characterize the antibacterial activity of this compound. This includes determining its spectrum of activity against various bacterial strains and elucidating its mechanism of action. One intriguing possibility is its interaction with NADH-cytochrome b5 reductase, an enzyme involved in various cellular redox processes. scbt.comnih.govnih.govnucleos.commedlineplus.gov Inhibition of this enzyme could disrupt bacterial metabolism and lead to cell death.

Exploration of Other Biological Activities: Beyond its potential antibacterial effects, the compound and its derivatives should be screened for other biological activities, such as antifungal, antiviral, anticancer, or anti-inflammatory properties. The presence of a chlorinated aromatic ring and a reactive chloroethyl group suggests the potential for diverse biological interactions.

Structure-Activity Relationship (SAR) Studies: Systematic modification of the structure of this compound and evaluation of the biological activity of the resulting analogs will be essential to identify the key structural features responsible for its therapeutic effects and to optimize its potency and selectivity.

Development as a Therapeutic Lead: Should promising biological activity be confirmed, further preclinical development would be warranted. This would involve optimizing its pharmacokinetic and pharmacodynamic properties and evaluating its efficacy and safety in relevant disease models. The potential for this compound to serve as a selective inhibitor of NADH-cytochrome b5 reductase could be a particularly fruitful area of investigation for developing novel therapeutic agents. scbt.comnih.gov

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-Chloro-2-(1-chloroethyl)benzene in laboratory settings?

  • Methodological Answer : The synthesis can be achieved via Friedel-Crafts alkylation using 1-chloroethyl chloride and benzene in the presence of Lewis acid catalysts (e.g., AlCl₃). Reaction conditions (temperature: 0–5°C, solvent: dichloromethane) must be tightly controlled to minimize polyalkylation byproducts. Post-synthesis purification involves fractional distillation, with GC-MS analysis to confirm purity (>95%) . Comparative studies using alternative catalysts (e.g., FeCl₃) show reduced yields (~60%), highlighting AlCl₃’s superiority for this substrate .

Q. How can researchers confirm the structural identity of this compound?

  • Methodological Answer : Structural elucidation requires a combination of spectroscopic techniques:

  • ¹H/¹³C NMR : Key signals include a doublet for the chloroethyl group (δ ~4.5 ppm, ¹H; δ ~45 ppm, ¹³C) and aromatic protons (δ ~7.2–7.4 ppm). Compare with reference data for analogous compounds (e.g., 1-chloro-2-(methylsulfanyl)benzene ).
  • GC-MS : Molecular ion peak at m/z 188 (M⁺) with fragmentation patterns consistent with chloroethyl cleavage .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : The compound is sensitive to light and moisture. Store under inert gas (N₂/Ar) at 4°C in amber glass vials. Regular stability testing via HPLC (C18 column, acetonitrile/water mobile phase) is recommended to detect hydrolysis byproducts (e.g., 2-chlorophenol) .

Advanced Research Questions

Q. How can contradictory data on the compound’s reactivity in nucleophilic substitution reactions be resolved?

  • Methodological Answer : Discrepancies arise from solvent polarity and leaving-group effects. For example, in polar aprotic solvents (DMF), the chloroethyl group undergoes SN2 substitution with NaN₃, yielding 2-(azidoethyl)benzene. In non-polar solvents (toluene), competing elimination dominates, forming styrene derivatives. Kinetic studies (UV-Vis monitoring at 260 nm) and DFT calculations (B3LYP/6-31G*) can validate mechanistic pathways .

Q. What analytical strategies are recommended for detecting environmental degradation products of this compound?

  • Methodological Answer : Employ LC-QTOF-MS for non-targeted screening of soil/water samples. Key degradation products include 1-chloro-2-vinylbenzene (via dehydrohalogenation) and chlorinated phenols. Compare with DDT degradation pathways (e.g., o,p’-DDT → o,p’-DDE ). Use isotopic labeling (¹⁴C) to trace biodegradation routes in microbial consortia .

Q. How does steric hindrance influence the compound’s reactivity in cross-coupling reactions?

  • Methodological Answer : The ortho-chloroethyl group creates steric bulk, reducing catalytic efficiency in Suzuki-Miyaura couplings. Screening palladium ligands (e.g., XPhos vs. SPhos) shows that bulky ligands improve yields (from 40% to 75%) by mitigating steric clashes. Kinetic studies (in situ IR) reveal slower oxidative addition steps compared to meta-substituted analogs .

Q. What computational methods are effective for predicting the compound’s physicochemical properties?

  • Methodological Answer : Use QSPR models (e.g., COSMO-RS) to predict logP (experimental: 3.2 ± 0.1) and solubility (0.8 mg/mL in water). Molecular dynamics simulations (AMBER force field) can model membrane permeability for toxicological assessments . Validate predictions against experimental HPLC retention times .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.